molecular formula C14H23ClN2O5S B12290276 2,2-Dimethylpropanoyloxymethyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride

2,2-Dimethylpropanoyloxymethyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride

Cat. No.: B12290276
M. Wt: 366.9 g/mol
InChI Key: CWYYGKKFQLPVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pivmecillinam hydrochloride involves the esterification of mecillinam with pivaloyloxymethyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of pivmecillinam hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and safety of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

Pivmecillinam hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pivmecillinam hydrochloride has several scientific research applications, including:

    Chemistry: Used as a model compound for studying ester hydrolysis and other chemical reactions.

    Biology: Investigated for its antibacterial properties and mechanism of action against Gram-negative bacteria.

    Medicine: Primarily used for treating urinary tract infections. Research is ongoing to explore its efficacy against other bacterial infections.

    Industry: Used in the pharmaceutical industry for the production of mecillinam-based antibiotics.

Mechanism of Action

Pivmecillinam hydrochloride exerts its effects by being hydrolyzed to mecillinam, which then inhibits bacterial cell wall synthesis. Mecillinam targets penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pivmecillinam hydrochloride is unique due to its specific activity against Gram-negative bacteria and its use as a prodrug to enhance the oral bioavailability of mecillinam. Unlike other similar compounds, pivmecillinam hydrochloride is primarily used for urinary tract infections and has a distinct mechanism of action targeting PBPs .

Properties

Molecular Formula

C14H23ClN2O5S

Molecular Weight

366.9 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride

InChI

InChI=1S/C14H22N2O5S.ClH/c1-13(2,3)12(19)21-6-20-11(18)8-14(4,5)22-10-7(15)9(17)16(8)10;/h7-8,10H,6,15H2,1-5H3;1H

InChI Key

CWYYGKKFQLPVMI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N)C(=O)OCOC(=O)C(C)(C)C)C.Cl

Origin of Product

United States

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